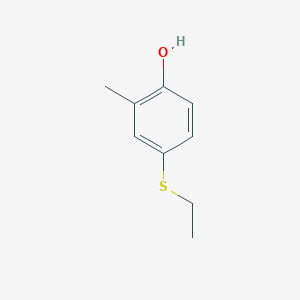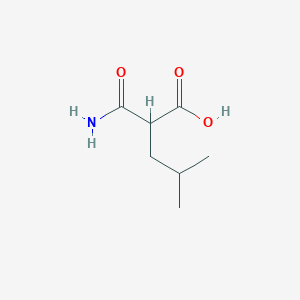
2-Carbamoyl-4-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Carbamoyl-4-methylpentanoic acid is a chemical compound with the molecular formula C7H13NO3 . It is also known as 2-hydroxycarbamoyl-4-methylpentanoic acid . The compound contains a total of 23 bonds, including 10 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 primary amide (aliphatic), and 1 hydroxyl group .
Synthesis Analysis
The synthesis of carbamates, such as 2-Carbamoyl-4-methylpentanoic acid, can be achieved through various methods. One common method involves the reaction of carbonylimidazolide in water with a nucleophile . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst for the direct conversion of low-concentration CO2 into carbamates .Molecular Structure Analysis
The molecular structure of 2-Carbamoyl-4-methylpentanoic acid includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 24 bonds, including 11 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 hydroxylamine (aliphatic), and 2 hydroxyl groups .Aplicaciones Científicas De Investigación
Chemical Properties
“2-Carbamoyl-4-methylpentanoic acid” is a chemical compound with the CAS Number: 4431-58-7 . It has a molecular weight of 159.19 and its IUPAC name is 2-(aminocarbonyl)-4-methylpentanoic acid . It is typically stored at room temperature and comes in a physical form of powder .
Use in Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a widely used biotechnological tool for the production of enantiomerically pure/enriched compounds . N-Carbamoyl-D- and L-amino acid amidohydrolases (D- and L-carbamoylases) are model enzymes for this procedure due to their strict enantiospecificity . Carbamoylase-based kinetic resolution of amino acids has been applied for the last three decades, allowing the production of optically pure D- or L-amino acids .
Role in the Hydantoinase Process
The “Hydantoinase Process” is an industrially used multienzymatic system where the kinetic resolution produced by coupling an enantioselective hydantoinase and the enantiospecific carbamoylase is enhanced by the enzymatic/chemical dynamic kinetic resolution of the low-rate hydrolyzed substrate .
Production of Optically Pure Amino Acids
The substrate promiscuity of N-carbamoyl-amino acids means that together with an L-carbamoylase, it can produce several optically pure amino acids . Two alternative biosynthesis methods arise by combining the activities of NSAAR and L-carbamoylase .
Use in Biotechnological Processes
Carbamoylases, including 2-Carbamoyl-4-methylpentanoic acid, have characteristics and applications in biotechnological processes . They have attracted the attention of the scientific community because of their stereospecificity and substrate promiscuity, characteristics of considerable interest in the field of kinetic resolution .
Potential for New Applications
Due to the interest in their biotechnological applications, little attention has been paid to other characteristics which might be interesting to understand the evolution of these enzymes and for new applications in the field of amino acid production . This suggests that there is potential for new applications for the exploitation of carbamoylases, including 2-Carbamoyl-4-methylpentanoic acid, over the forthcoming years .
Mecanismo De Acción
Target of Action
The primary target of 2-Carbamoyl-4-methylpentanoic acid is the Disintegrin and Metalloproteinase Domain-Containing Protein 28 (ADAM28) . ADAM28 is a member of the ADAM protein family, which is involved in cell-cell and cell-matrix interactions, including cell fusion, cell migration, and proteolysis .
Mode of Action
It is known to interact with its target, adam28, and potentially influence its function
Biochemical Pathways
It is known that the compound is involved in the hydrolysis of l-amino acids . It has a broad substrate specificity and is able to hydrolyze branched-chain and N-substituted L-amino acids, as well as D-amino acids .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
It is known to catalyze the hydrolysis of l-amino acids . This enzymatic activity could potentially influence various cellular processes, including protein synthesis and degradation .
Propiedades
IUPAC Name |
2-carbamoyl-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-4(2)3-5(6(8)9)7(10)11/h4-5H,3H2,1-2H3,(H2,8,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZZCQOGMPLZFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Carbamoyl-4-methylpentanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


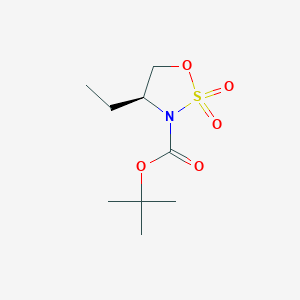
![Methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate dihydrochloride](/img/structure/B2878071.png)
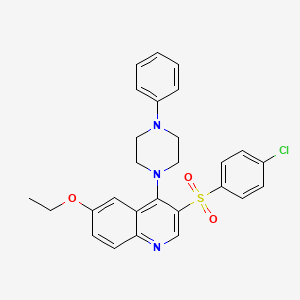
![2-(2-(Dimethylamino)ethyl)-1-(4-isopropylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2878073.png)
![2-(2-Naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2878076.png)


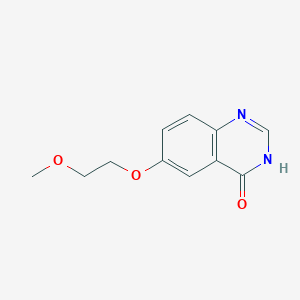

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2878087.png)
![3-(4-(dimethylamino)phenyl)-5-(4-fluorophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2878089.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2878090.png)
